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molecular formula C10H11ClO B1360308 4-(2-chloroethyl)acetophenone CAS No. 69614-95-5

4-(2-chloroethyl)acetophenone

Cat. No. B1360308
M. Wt: 182.64 g/mol
InChI Key: RGVUACHOYCYNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04891375

Procedure details

To a 125 ml round-bottomed flask equipped with N2 inlet were added 9.1 g (50 mmol) of 4-(2-chloroethyl)acetophenone and 25 ml acetic acid. To the stirred solution was added 2.58 ml (50 mmol) of bromine dropwise over 2 minutes. The reaction was stirred at room temperature for 30 minutes, taken up in ethyl acetate, washed with water, saturated aqueous sodium bicarbonate solution, and brine, dried over sodium sulfate, and evaporated to an oil. The oil was taken up in 250 ml of acetone, treated with 4.9 g (50 mmol) of potassium thiocyanate, and stirred at room temperature for 3 hours. The precipitate was filtered and the filtrate evaporated. The residue was taken up in ethyl acetate, washed with water and brine, dried over sodium sulfate, and evaporated to a solid. The solid was taken up in 100 ml of boiling ethanol and treated slowly with 83 ml of 1N HCl, then refluxed for 14 hours. The reaction was cooled and the precipitate filtered, washed with water, and dried to give 8.2 g (68%) of a white solid, m.p. 226°-229° C.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.58 mL
Type
reactant
Reaction Step Two
Name
potassium thiocyanate
Quantity
4.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][Cl:12])=[CH:6][CH:5]=1)=O.C(O)(=[O:15])C.BrBr.[S-:19][C:20]#[N:21].[K+]>C(OCC)(=O)C>[Cl:12][CH2:11][CH2:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]2[NH:21][C:20](=[O:15])[S:19][CH:1]=2)=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)CCCl
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.58 mL
Type
reactant
Smiles
BrBr
Step Three
Name
potassium thiocyanate
Quantity
4.9 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 125 ml round-bottomed flask equipped with N2 inlet
WASH
Type
WASH
Details
washed with water, saturated aqueous sodium bicarbonate solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to a solid
ADDITION
Type
ADDITION
Details
treated slowly with 83 ml of 1N HCl
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCC1=CC=C(C=C1)C=1NC(SC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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